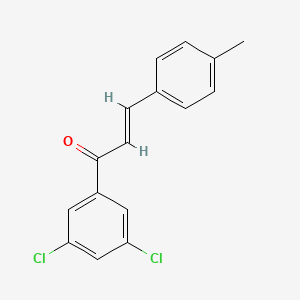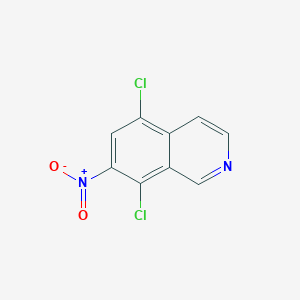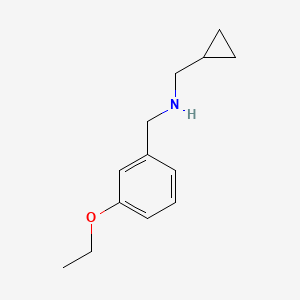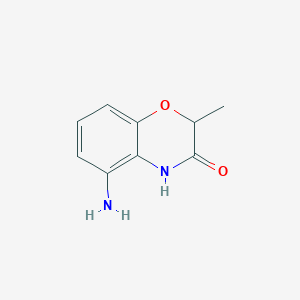![molecular formula C7H8N4 B1391747 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-73-0](/img/structure/B1391747.png)
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Overview
Description
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
One study has shown that a compound from the same family strongly inhibits the kinase activity of zak .
Result of Action
It has been reported that a compound from the same family showed significant inhibitory activity with ic50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKs, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of tropomyosin receptor kinases, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of signaling pathways involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may vary depending on the concentration and duration of exposure, highlighting the importance of optimizing experimental conditions for desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Therefore, careful dose optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving organic cation transporters . Once inside the cells, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOCQRPGZZJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677613 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-73-0 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)

![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)


![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)


